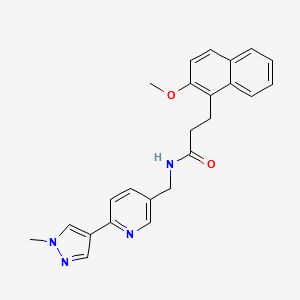

3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide" is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs of methoxynaphthalene and pyridinylmethyl propanamide are present in the compounds discussed in the papers. These motifs are known to be associated with various biological activities, including anti-inflammatory and anticancer effects.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of indenopyrazoles, which share some structural similarities with the target compound, was achieved from indanones and phenyl isothiocyanates in two steps, as described in the first paper . Similarly, the synthesis of other naphthalene-based propanamides involved reactions between amines and naproxen . These methods suggest that the synthesis of the target compound would likely involve the formation of an amide bond between a suitable naphthalene derivative and a pyridinylmethylamine.

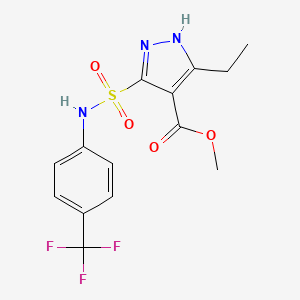

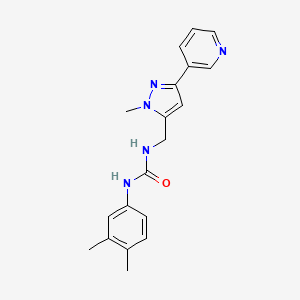

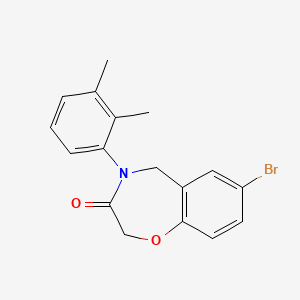

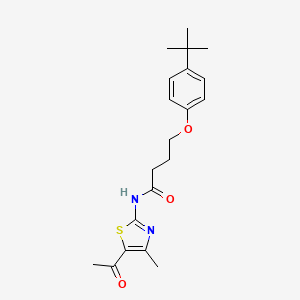

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques. For example, the crystal structure of a naphthalene-based propanamide was determined, showing that it crystallizes in an orthorhombic chiral space group and forms a supramolecular helical chain through hydrogen bonding . This indicates that the target compound may also exhibit specific crystalline properties and engage in hydrogen bonding, which could be relevant for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the behavior of similar compounds. The indenopyrazole derivative mentioned in the first paper was found to inhibit tubulin polymerization, which is a critical process in cell division . This suggests that the target compound might also interact with proteins and possibly inhibit their function, contributing to its antiproliferative activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using NMR, UV, IR, and mass spectral data . These techniques provide information about the molecular weight, functional groups, and electronic structure of the compounds. The presence of a methoxy group and its position on the naphthalene ring, as well as the nature of the amide linkage, are likely to influence the lipophilicity, solubility, and overall pharmacokinetic profile of the target compound.

Scientific Research Applications

Antimicrobial Activity

A series of derivatives similar to 3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds were found to be effective against various strains, demonstrating potential as antimicrobial agents (Helal et al., 2013).

Structural and Supramolecular Chemistry

The structural properties of compounds related to 3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide have been extensively studied. Research on similar compounds has revealed insights into hydrogen bonding and crystal structures, contributing to our understanding of supramolecular chemistry (Wang & He, 2011).

Potential in Medicinal Chemistry

Research into compounds structurally similar to 3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide has provided insights into their potential use in medicinal chemistry. Their properties suggest applicability in developing new therapeutic agents (Manolov et al., 2021).

Application in Coordination Chemistry

The synthesis and study of similar compounds have implications in coordination chemistry, particularly in the formation of complexes with metals. This area of research is crucial in developing novel materials and catalysts (Palombo et al., 2019).

Luminescence and Photophysical Properties

Some derivatives of 3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide have shown promising luminescence properties. These findings are essential for the development of new materials for optoelectronic applications (Trilleras et al., 2017).

properties

IUPAC Name |

3-(2-methoxynaphthalen-1-yl)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-28-16-19(15-27-28)22-10-7-17(13-25-22)14-26-24(29)12-9-21-20-6-4-3-5-18(20)8-11-23(21)30-2/h3-8,10-11,13,15-16H,9,12,14H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMDPWLHZYADDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCC3=C(C=CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxynaphthalen-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)

![1,2'-Dimethyl-1H,2'H-[3,3'-bipyrazol]-4-amine dihydrochloride](/img/structure/B2501665.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2501669.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)